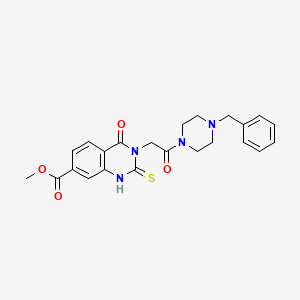
Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the piperazine moiety and the quinazoline core in its structure suggests that it may exhibit significant pharmacological properties.
Preparation Methods
The synthesis of Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, often using benzylpiperazine as a starting material.
Final Coupling and Esterification: The final step involves coupling the intermediate with methyl chloroformate to form the ester group.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon.
Scientific Research Applications
Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal activities.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
- 3-(4-(Substituted)-piperazin-1-yl)cinnolines
These compounds share structural similarities but differ in their specific substituents and biological activities. The unique combination of the piperazine moiety and the quinazoline core in this compound contributes to its distinct pharmacological profile.
Biological Activity
Methyl 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, often referred to as F207-0322, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 528.63 g/mol |
| Molecular Formula | C29H28N4O4S |
| SMILES | COC(c1ccc2C(N(C(Nc2c1)=S)c1ccc(CC(N2CCN(CC2)Cc2ccccc2)=O)cc1)=O)=O |
| LogP | 3.4659 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 67.542 Ų |
The structure indicates the presence of a thioxo group and a piperazine moiety, which are significant for its biological activity.
The biological activity of F207-0322 is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : Potential against pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are significant in clinical infections .
- Anticancer Properties : Compounds with similar structural motifs have been reported to induce apoptosis in cancer cell lines through various pathways including the inhibition of specific kinases and modulation of signaling pathways.
Case Studies
- Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of the compound exhibited significant activity against Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic processes .
- Cytotoxicity in Cancer Cells : Research involving analogs of F207-0322 showed promising results in inducing cell death in multiple cancer cell lines, suggesting that the compound may serve as a lead for further anticancer drug development.
Pharmacological Profile
The pharmacological profile includes:
- Absorption and Distribution : The logP value indicates moderate lipophilicity, suggesting good membrane permeability.
- Toxicity Profile : Initial toxicity assessments indicate that while some derivatives show efficacy, they also exhibit cytotoxic effects at higher concentrations, necessitating further optimization for safety.
Research Findings
Recent studies have focused on optimizing the chemical structure to enhance biological activity while minimizing toxicity. Key findings include:
- Modifications on the piperazine ring have been shown to increase binding affinity to target proteins.
- The introduction of various substituents on the quinazoline core can significantly influence both efficacy and selectivity against specific biological targets.
Properties
Molecular Formula |
C23H24N4O4S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
methyl 3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C23H24N4O4S/c1-31-22(30)17-7-8-18-19(13-17)24-23(32)27(21(18)29)15-20(28)26-11-9-25(10-12-26)14-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3,(H,24,32) |
InChI Key |
YCGVVVZPGBGXRC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















